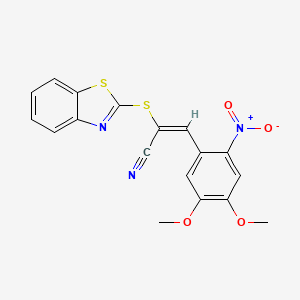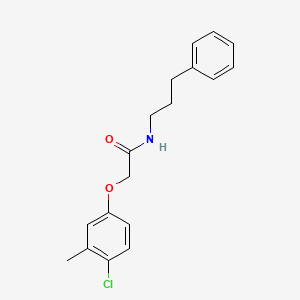
N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-ethoxyphenyl)urea
Übersicht
Beschreibung
N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-ethoxyphenyl)urea is a chemical compound that is commonly known as TEPP-46. It is a potent inhibitor of the protein kinase B (PKB), also known as Akt, which is a critical signaling molecule in various cellular processes, including cell growth, proliferation, and survival. TEPP-46 has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment and other diseases associated with aberrant Akt signaling.
Wirkmechanismus
TEPP-46 exerts its inhibitory effect on N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-ethoxyphenyl)urea by binding to the PH domain of the protein, which is essential for its activation and localization to the plasma membrane. This binding prevents the interaction of this compound with its upstream activators, such as PI3K and PDK1, leading to the suppression of downstream signaling pathways that promote cell survival and proliferation. TEPP-46 has been shown to be highly selective for this compound compared to other kinases, such as protein kinase A and glycogen synthase kinase 3β.
Biochemical and Physiological Effects:
TEPP-46 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. Moreover, TEPP-46 has been found to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis. In addition, TEPP-46 has been shown to improve glucose metabolism in diabetic mice by enhancing insulin sensitivity and reducing hepatic glucose production.
Vorteile Und Einschränkungen Für Laborexperimente
TEPP-46 is a potent and selective inhibitor of N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-ethoxyphenyl)urea, which makes it a valuable tool for studying the role of this compound in various cellular processes. Moreover, TEPP-46 has been shown to be effective in various preclinical models of cancer and other diseases, indicating its potential therapeutic applications. However, TEPP-46 is a relatively complex molecule that requires expertise in organic chemistry for its synthesis. Moreover, TEPP-46 has not been extensively studied in clinical trials, and its safety and efficacy in humans remain to be determined.
Zukünftige Richtungen
TEPP-46 has opened up new avenues for research in cancer treatment and other diseases associated with aberrant N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-ethoxyphenyl)urea signaling. Future studies could focus on optimizing the synthesis of TEPP-46 and developing more potent and selective inhibitors of this compound. Moreover, the safety and efficacy of TEPP-46 in humans need to be evaluated in clinical trials. Furthermore, the role of this compound in various cellular processes, such as autophagy and metabolism, could be further elucidated using TEPP-46 as a tool. Finally, the potential of TEPP-46 as a therapeutic agent in combination with other chemotherapeutic agents or immunotherapies could be explored.
Wissenschaftliche Forschungsanwendungen
TEPP-46 has been extensively studied for its potential therapeutic applications in cancer treatment. N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-ethoxyphenyl)urea is a critical signaling molecule that is frequently dysregulated in cancer cells, leading to increased cell survival and proliferation. Inhibition of this compound signaling by TEPP-46 has been shown to induce apoptosis (programmed cell death) in cancer cells and suppress tumor growth in various preclinical models. Moreover, TEPP-46 has been found to enhance the efficacy of other chemotherapeutic agents, such as doxorubicin and cisplatin, in cancer treatment.
Eigenschaften
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)-3-(4-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-6-25-16-10-8-15(9-11-16)21-19(23)22-17-13-14(20(2,3)4)7-12-18(17)24-5/h7-13H,6H2,1-5H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOYSBXRDZLLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(C)(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-6,8-dimethyl-2-(3-pyridinyl)quinoline](/img/structure/B4705656.png)


![N-(3-chloro-4-methoxyphenyl)-4-[2-(cyclohexylamino)-2-oxoethoxy]benzamide](/img/structure/B4705678.png)
![2,4-dichloro-N-(4-chloro-2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4705680.png)
![4-({[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B4705691.png)
![N-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B4705695.png)
![7-butyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4705704.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4705715.png)

![2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B4705722.png)
![4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4705724.png)
![N-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B4705745.png)
